molecular formula C18H20BrN3O B2489048 N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 667891-29-4

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2489048
CAS No.: 667891-29-4
M. Wt: 374.282
InChI Key: KKQNGFDPBOUNHF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is an organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand for binding to specific biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound binds to these targets through specific interactions, such as hydrogen bonding or hydrophobic interactions, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
  • (Z)-1-(4-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
  • 3-(4-bromophenyl)-6-(4-phenylpiperazin-1-yl)pyridazine

Uniqueness

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the acetamide linkage and the presence of both bromophenyl and phenylpiperazine groups

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQNGFDPBOUNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667891-29-4
Record name 667891-29-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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